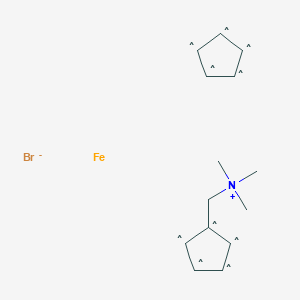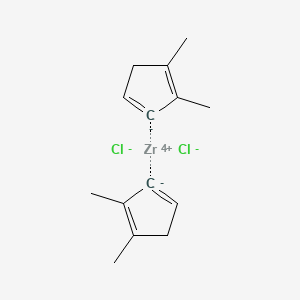
2-Benzamido-2-hydroxybutyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzamido-2-hydroxybutyric acid is a compound of significant interest in various scientific fields It is a derivative of butyric acid, characterized by the presence of both an amide and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzamido-2-hydroxybutyric acid typically involves the reaction of benzamide with 2-hydroxybutyric acid under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity of the product. The reaction is usually carried out in an organic solvent at a controlled temperature to optimize the reaction rate and product formation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more advanced techniques such as biocatalysis. For instance, recombinant Escherichia coli strains can be engineered to produce the compound through a cascade biocatalysis system. This method not only enhances the yield but also ensures the production of optically pure enantiomers, which are crucial for specific applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzamido-2-hydroxybutyric acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an amine.
Applications De Recherche Scientifique
2-Benzamido-2-hydroxybutyric acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including biodegradable polymers.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Industry: The compound is used in the production of biodegradable materials and as a precursor for other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Benzamido-2-hydroxybutyric acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Hydroxybutyric acid: This compound is structurally similar but lacks the benzamido group.
Benzamide: It shares the benzamido group but lacks the hydroxyl and butyric acid components.
2-Benzamido-2-hydroxypropionic acid: This compound is similar but has a different carbon chain length.
Uniqueness: 2-Benzamido-2-hydroxybutyric acid is unique due to the presence of both the benzamido and hydroxyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in the synthesis of chiral compounds and biodegradable materials .
Propriétés
Formule moléculaire |
C11H13NO4 |
|---|---|
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
2-benzamido-2-hydroxybutanoic acid |
InChI |
InChI=1S/C11H13NO4/c1-2-11(16,10(14)15)12-9(13)8-6-4-3-5-7-8/h3-7,16H,2H2,1H3,(H,12,13)(H,14,15) |
Clé InChI |
AVMDEKLCSNVWTD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)(NC(=O)C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chloro-4-nitrophenyl)azo]-N-ethyl-N-(2-phenoxyethyl)aniline](/img/structure/B13833412.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(carbamoylamino)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-2,3,3,4,4-pentadeuterio-5-oxopyrrolidine-2-carboxamide](/img/structure/B13833420.png)



![N-[2-(2,6-dimethylanilino)-1-(4-hydroxyphenyl)-2-oxoethyl]-N-ethyl-2-fluorobenzamide](/img/structure/B13833446.png)



![3-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B13833469.png)
![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13833472.png)

